molecular formula C6H5F3N2 B6166876 5-(difluoromethyl)-6-fluoropyridin-2-amine CAS No. 1805301-02-3

5-(difluoromethyl)-6-fluoropyridin-2-amine

Cat. No.: B6166876
CAS No.: 1805301-02-3
M. Wt: 162.11 g/mol
InChI Key: VTFFXAWIBOEKBS-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-6-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making them more lipophilic, metabolically stable, and bioavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-6-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts such as copper or silver .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-6-fluoropyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

5-(difluoromethyl)-6-fluoropyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-6-fluoropyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and difluoromethylated heterocycles, such as:

Uniqueness

What sets 5-(difluoromethyl)-6-fluoropyridin-2-amine apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The combination of difluoromethyl and fluorine groups on the pyridine ring enhances its stability, lipophilicity, and potential for use in various applications .

Properties

CAS No.

1805301-02-3

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

5-(difluoromethyl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-5(8)3-1-2-4(10)11-6(3)9/h1-2,5H,(H2,10,11)

InChI Key

VTFFXAWIBOEKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)F)F)N

Purity

95

Origin of Product

United States

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